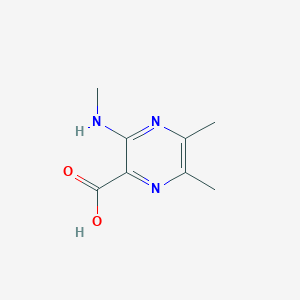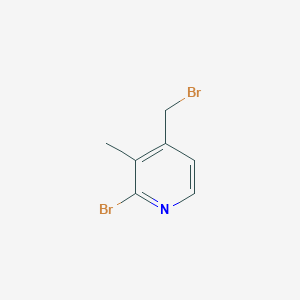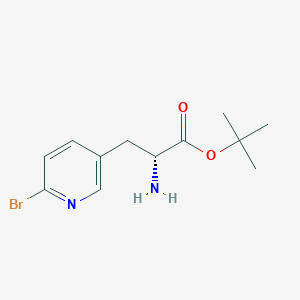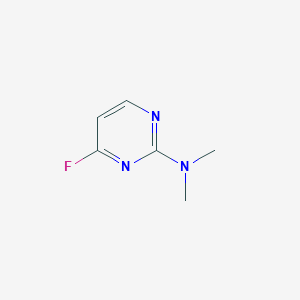![molecular formula C12H13ClN4 B13118355 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound with the following chemical formula: C11H11ClN4. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which exhibit interesting biological activities . This compound features a fused triazolopyrazine ring system and a chlorobenzyl substituent.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors under specific conditions. detailed synthetic procedures are proprietary and may vary depending on the specific research or industrial context.
Industrial Production:: Industrial-scale production methods are typically confidential due to commercial interests. researchers have explored various synthetic pathways to access [1,2,4]triazolo[4,3-a]pyrazines, including this compound.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substitution reactions may occur at the chlorobenzyl moiety.
Cyclization: Intramolecular cyclization reactions are essential for forming the triazolopyrazine ring.
Cyclization: Cyclization reactions often involve Lewis acids or bases as catalysts.
Substitution: Chlorine substitution can be achieved using nucleophilic aromatic substitution conditions.
Major Products:: The major product is the target compound itself, 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Materials Science: Its unique ring system may find applications in materials design.
Biological Activity: Investigating its effects on cellular processes and receptors.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides and herbicides.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, researchers often compare this compound with related heterocyclic structures to understand its uniqueness and potential advantages.
Remember that this overview provides a general understanding, and specific details may vary based on ongoing research and proprietary knowledge
Eigenschaften
Molekularformel |
C12H13ClN4 |
|---|---|
Molekulargewicht |
248.71 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 |
InChI-Schlüssel |
QKFNDNBJDUUEKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NN=C2CC3=CC(=CC=C3)Cl)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)










![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

